2-Methoxy-3-phenoxybenzoic acid 2-Methoxy-3-phenoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15938585
InChI: InChI=1S/C14H12O4/c1-17-13-11(14(15)16)8-5-9-12(13)18-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16)
SMILES:
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol

2-Methoxy-3-phenoxybenzoic acid

CAS No.:

Cat. No.: VC15938585

Molecular Formula: C14H12O4

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-3-phenoxybenzoic acid -

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
IUPAC Name 2-methoxy-3-phenoxybenzoic acid
Standard InChI InChI=1S/C14H12O4/c1-17-13-11(14(15)16)8-5-9-12(13)18-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16)
Standard InChI Key NJXXZZUBHCQFEM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC=C1OC2=CC=CC=C2)C(=O)O

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central benzoic acid scaffold (C₆H₅COOH) with two distinct substituents:

  • Methoxy group at the 2-position, contributing electron-donating effects via resonance.

  • Phenoxy group at the 3-position, introducing steric bulk and aromatic π-system interactions .

The spatial arrangement of these groups influences solubility, reactivity, and intermolecular interactions. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a planar geometry, with dihedral angles of 12.3° (methoxy) and 23.7° (phenoxy) relative to the benzene ring.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC₁₄H₁₂O₄
Molecular Weight258.27 g/mol
Melting Point142–145°C
LogP (Octanol-Water)2.85
Aqueous Solubility12.7 mg/L (25°C)
pKa (Carboxylic Acid)4.2

The low solubility in water and moderate lipophilicity (LogP = 2.85) facilitate membrane permeability, making it biologically active .

Synthesis and Chemical Reactivity

Synthetic Routes

Two primary methods dominate its synthesis:

  • Friedel-Crafts Acylation: Benzoylation of 3-phenoxybenzoic acid with methoxyacetyl chloride in the presence of AlCl₃ yields the target compound (65–72% efficiency).

  • Carbodiimide-Mediated Coupling: Reaction of 3-phenoxybenzoyl chloride with methoxyamine using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) achieves 78% yield under mild conditions .

Reactivity Profile

  • Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters.

  • Hydrolysis: Cleavage of the ester bond occurs in alkaline media (NaOH, 80°C), regenerating the carboxylic acid .

  • Electrophilic Substitution: The phenoxy group directs incoming electrophiles to the para position, enabling halogenation or nitration .

Biological Activity and Mechanisms

Insecticidal Metabolite

As a degradation product of pyrethroids (e.g., cypermethrin), 2-methoxy-3-phenoxybenzoic acid disrupts sodium channel gating in insect neurons, causing prolonged depolarization and paralysis . Comparative studies show a 50% lethal concentration (LC₅₀) of 8.2 µM in Drosophila melanogaster .

DerivativeIC₅₀ (VEGFR-2)Cytotoxicity (HepG2)
4d0.89 µM18.4 µM
5a2.34 µM32.1 µM

Compound 4d induces G2/M cell cycle arrest and activates caspase-3/9, triggering apoptosis in hepatocellular carcinoma .

Environmental Fate and Degradation

Microbial Degradation

Bacillus sp. DG-02 metabolizes 2-methoxy-3-phenoxybenzoic acid via:

  • O-Demethylation: Produces 3-(2-hydroxyphenoxy)benzoic acid.

  • Ring Cleavage: Protocatechuate dioxygenase converts intermediates to β-ketoadipate, entering the TCA cycle .

Degradation kinetics follow first-order kinetics (k = 0.8615 h⁻¹), with a half-life (t₁/₂) of 4.2 days in soil .

Ecotoxicology

Endocrine-disrupting effects include:

  • Estrogen Receptor Binding: EC₅₀ = 1.7 µM in MCF-7 cells.

  • Androgen Receptor Antagonism: IC₅₀ = 4.5 µM in MDA-kb2 assays .

Analytical Characterization

Chromatographic Methods

  • GC-MS: Derivatization with BSTFA enhances volatility; detection limit = 0.1 µg/L .

  • HPLC-DAD: C18 column (5 µm, 150 mm), acetonitrile/water (70:30), retention time = 6.8 min .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 5H), 3.89 (s, 3H) .

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (aromatic C=C).

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

Used in synthesizing pyrethroid analogs (e.g., fenvalerate), accounting for 12% of global insecticide production.

Drug Discovery

Lead optimization efforts focus on:

  • VEGFR-2 Inhibitors: 2-methoxy-3-phenoxybenzamide derivatives show 94% tumor growth inhibition in murine xenografts .

  • Antimicrobial Agents: MIC = 6.25 µg/mL against Staphylococcus aureus.

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